2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
Overview
Description
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is a useful research compound. Its molecular formula is C13H9ClN2O4 and its molecular weight is 292.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Activity Determination : It is used as a chromogenic substrate for determining aliphatic penicillin acylase activity, as mentioned in the study "Chromogenic analogues of penicillin dihydroF and penicillin K for the continuous spectrophotometric determination of aliphatic penicillin acylase activity" by Arroyo et al. (2002) (Arroyo et al., 2002).
Antimalarial Agent : The compound has potential as an anti-malarial agent, specifically the derivative [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, with an IC(50) of 47 nM against multi-drug resistant Plasmodium falciparum strain Dd2. This is discussed in "Structure-activity relationships of novel anti-malarial agents: part 5. N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides" by Wiesner et al. (2003) (Wiesner et al., 2003).
Antibacterial and Antifungal Activity : N-2,4-Dinitrophenyl- and N-4,5-dichloro-2-nitrophenyl-α-amino acids and esters have been shown to reduce acute toxicity in mice while retaining some antibacterial and antifungal activity. This was demonstrated in the study "Comparative activities and toxicities. IV. Dinitro- and dichloronitro- phenylamino acids and esters" by Foye and Mortenson (1962) (Foye & Mortenson, 1962).
Synthesis of New AB-Type Monomers : N-(4,5-Dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid are used in the synthesis of new AB-type monomers for polybenzimidazoles, as reported in "Synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide" by Begunov and Valyaeva (2015) (Begunov & Valyaeva, 2015).
Photodecomposition in Agricultural Chemistry : Ultraviolet irradiation of chlorobenzoic acids, including 2-, 3-, and 4-chlorobenzoic acids, leads to replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This process is highlighted in "Photodecomposition of chlorobenzoic acids" by Crosby and Leitis (1969) (Crosby & Leitis, 1969).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be a derivative of diazepinomicin, which has potential anticancer activity . It’s also an impurity in the synthesis of Clozapine, an antipsychotic .
Mode of Action
As a derivative of diazepinomicin, it may share similar mechanisms, potentially interacting with DNA or proteins to exert its anticancer effects
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Its solubility in DMSO and methanol suggests it may be absorbed in the body when administered orally
Result of Action
As a potential anticancer agent, it may induce cell death or inhibit cell proliferation in cancer cells .
Biochemical Analysis
Cellular Effects
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIOGPNJFKJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476386 | |
Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60091-87-4 | |
Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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